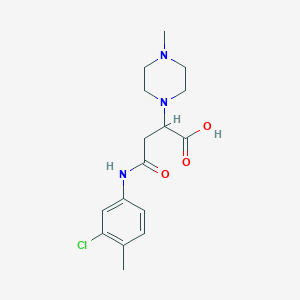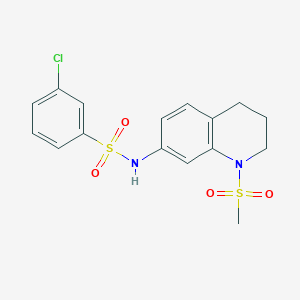
4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as CMPB, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Molecular Docking and Structural Studies
This compound has been studied for its binding interactions with biological targets, where molecular docking studies suggest its potential in inhibiting specific growth factors. For example, derivatives of butanoic acid, including similar compounds, have shown to inhibit Placenta Growth Factor (PIGF-1), indicating possible pharmacological importance. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compound's reactivity and stability, highlighting its nonlinear optical material potential due to significant dipole moments and hyperpolarizabilities (Vanasundari et al., 2018).
Vibrational and Structural Analysis
Another research application focuses on the vibrational, structural, electronic, and optical studies of related butanoic acid derivatives. These studies leverage FT-IR, FT-Raman spectroscopy, and theoretical DFT approaches to examine the molecule's stability, charge delocalization, and noncovalent interactions. Such analyses are crucial for understanding the compound's physical and chemical properties, which could inform its utility in materials science and biological applications (Rahul Raju et al., 2015).
Synthesis and Pharmacological Studies
Synthetic pathways and pharmacological studies of related compounds, especially those incorporating the 4-methylpiperazin-1-yl moiety, are of interest. For instance, the synthesis and biological evaluation of thiophene derivatives containing this moiety have been explored for their allosteric enhancer activity at receptors, suggesting a framework for developing novel pharmacological agents (Romagnoli et al., 2012).
Endosomolytic Polymers
Poly(amido-amine)s carrying similar structural features have been synthesized and evaluated for their endosomolytic properties. These polymers' physicochemical and biological properties have been correlated, indicating their potential as non-viral vectors for gene delivery. Such studies contribute to the understanding of how structural elements within molecules like 4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can influence biological activity and material properties (Ferruti et al., 2000).
Propiedades
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-3-4-12(9-13(11)17)18-15(21)10-14(16(22)23)20-7-5-19(2)6-8-20/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWVRIQBWAZPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)

![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine](/img/structure/B2747115.png)
![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)
![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)





![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)
